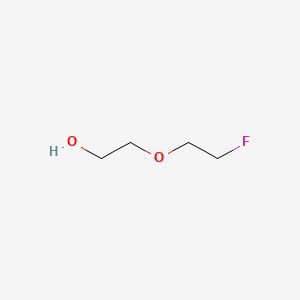

2-(2-Fluoroethoxy)ethanol

Vue d'ensemble

Description

2-(2-Fluoroethoxy)ethanol is an organic compound with the chemical formula C4H9FO2. It is a colorless liquid with a pungent odor, known for its low boiling and melting points. This compound is soluble in water and many organic solvents, making it a versatile reagent in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(2-Fluoroethoxy)ethanol can be synthesized by reacting chloroethanol with fluoroethanol under acidic conditions. The reaction mixture is then subjected to distillation or extraction to isolate the target product .

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of ethylene chlorohydrin with ethylene oxide in the presence of a specific catalyst. This method ensures high purity and yield of the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or acids.

Reduction: It can be reduced to form simpler alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide are employed.

Major Products Formed:

Oxidation: Formation of fluoroacetaldehyde or fluoroacetic acid.

Reduction: Formation of ethylene glycol derivatives.

Substitution: Formation of various substituted ethoxyethanol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 2FEE as a precursor for synthesizing novel anticancer agents. Specifically, derivatives of 2FEE, such as 2-fluoroethoxyestradiol (2FEE2), have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These compounds demonstrated significant cytotoxicity and microtubule depolymerization activity, which are critical mechanisms in cancer therapy .

Case Study: Synthesis of 2FEE2

In a study focused on synthesizing 2FEE2, researchers achieved an overall yield of 29%. The compound was tested against human ovarian carcinoma and glioma cell lines, showing promising results in inhibiting cell proliferation and downregulating hypoxia-inducible factor 1-alpha (HIF-1α), a key player in tumor growth under low oxygen conditions .

| Compound | Yield (%) | Cell Line Tested | Activity |

|---|---|---|---|

| 2FEE2 | 29 | Ovarian Carcinoma (1A9) | High Cytotoxicity |

| Glioma (LN229) | High Cytotoxicity |

Radiochemistry

Fluorine-18 Labeling for PET Imaging

The incorporation of fluorine-18 into the structure of 2FEE has significant implications for positron emission tomography (PET) imaging. The longer half-life of fluorine-18 compared to carbon-11 allows for more flexible clinical applications. For instance, the synthesis of 2-[^18F]fluoroethoxyestradiol (2[^18F]FEE2) was reported with a decay-corrected yield of 8.3% within 90 minutes, making it a viable candidate for imaging studies in oncology .

Case Study: Biodistribution Studies

In vivo studies using radiolabeled analogs like 2[^18F]FEE2 have been conducted to evaluate their biodistribution and tumor accumulation. These studies are crucial for understanding how effectively these compounds can target tumors in clinical settings .

Materials Science

Synthesis of Functional Materials

Beyond medicinal applications, 2-(2-fluoroethoxy)ethanol is also utilized in the synthesis of functional materials. Its ether functionality allows it to act as a solvent or reactant in various chemical processes, including the development of polymers with enhanced properties.

Antimalarial Activity

Recent investigations into the antiplasmodial properties of compounds containing the fluoroethoxy group have shown that derivatives based on this structure exhibit significant inhibitory effects against malaria parasites. For example, certain chalcones with the fluoroethoxy group demonstrated IC50 values indicative of potent antimalarial activity .

| Compound Type | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Fluoroethoxychalcones | 6.5 - 20 | >8 |

Mécanisme D'action

The mechanism of action of 2-(2-Fluoroethoxy)ethanol involves its interaction with various molecular targets. It can undergo dehydrofluorination in basic conditions, leading to the formation of acetaldehyde. Additionally, it can be metabolized by alcohol dehydrogenase to form fluoroacetaldehyde and subsequently fluoroacetate, which can interfere with cellular metabolism .

Comparaison Avec Des Composés Similaires

2-Fluoroethanol: A simpler fluorinated alcohol with similar properties but less complex structure.

2-(2-Chloroethoxy)ethanol: Similar in structure but with a chlorine atom instead of a fluorine atom.

2-(2-Bromoethoxy)ethanol: Similar in structure but with a bromine atom instead of a fluorine atom

Uniqueness: 2-(2-Fluoroethoxy)ethanol is unique due to its specific reactivity and the presence of a fluoro group, which imparts distinct chemical properties compared to its chloro and bromo analogs. This makes it particularly useful in specialized synthetic applications and research .

Activité Biologique

2-(2-Fluoroethoxy)ethanol is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and as a radiopharmaceutical. This article examines its biological activity, supported by case studies, research findings, and data tables.

- Chemical Structure : The compound features a fluorinated ethoxy group, which may influence its metabolic stability and biological interactions.

- Molecular Formula : CHFO

Antidiabetic Potential

Recent studies have investigated the role of compounds similar to this compound in inhibiting sodium-dependent glucose transporters (SGLTs), particularly SGLT2. Inhibition of SGLT2 is a promising strategy for managing type 2 diabetes by reducing glucose reabsorption in the kidneys, thereby lowering blood glucose levels.

- Mechanism of Action : Compounds that inhibit SGLT2 facilitate increased glucose excretion through urine, which can help manage hyperglycemia in diabetic patients .

| Compound | Activity | Reference |

|---|---|---|

| This compound | SGLT2 Inhibition | |

| Other SGLT Inhibitors | Various metabolic pathways |

Radiopharmaceutical Applications

In the realm of medical imaging, this compound has been explored as a potential radiotracer for positron emission tomography (PET). Its unique properties allow it to be used in detecting amyloid plaques associated with Alzheimer's disease.

- Case Study : A study utilized a derivative of this compound in PET imaging to visualize amyloid deposits in brain tissues. This application highlights the compound's utility in neurodegenerative disease diagnostics .

| Study | Application | Findings |

|---|---|---|

| BF-227 Study | PET Imaging | Effective in detecting amyloid plaques |

| Fluoroethoxy-Benzovesamicol Study | Brain metabolism | Modest defluorination observed |

Metabolism and Toxicity

The metabolism of fluorinated compounds like this compound is crucial for understanding their safety and efficacy. Research indicates that such compounds undergo various metabolic pathways that can affect their biological activity.

Analyse Des Réactions Chimiques

Alkylation and Ether Formation

2-(2-Fluoroethoxy)ethanol participates in O-alkylation reactions to form ether derivatives. For example:

-

Reaction with benzaldehyde derivatives : In the synthesis of PET radiotracers, the hydroxyl group undergoes alkylation with bromo- or chloro-fluoroethane under basic conditions (e.g., K₂CO₃/acetone) to form fluorinated ethers .

Example Reaction:

| Substrate | Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid | 1-bromo-2-fluoroethane | K₂CO₃, acetone, 60°C | 2-Fluoroethoxy benzoic acid derivative | 64–75% |

Elimination Reactions

Under basic conditions, this compound can undergo dehydrofluorination , similar to 2-fluoroethanol . This reaction produces acetaldehyde and hydrogen fluoride:

Key Factors:

-

Base strength : Strong bases (e.g., NaOH) accelerate elimination.

-

Temperature : Elevated temperatures favor elimination over substitution.

Hydrolysis and Stability

The ether bond in this compound is stable under neutral conditions but hydrolyzes in acidic or enzymatic environments:

-

Acid-catalyzed hydrolysis :

| Condition | Half-life | Products |

|---|---|---|

| pH 7.4, 37°C | >24 h | Stable |

| 1M HCl, 60°C | 2 h | 2-fluoroethanol + ethylene glycol |

Derivatization for Bioactive Compounds

This compound serves as a precursor in synthesizing antiplasmodial chalcones and Aβ-binding ligands :

-

Chalcone synthesis : Condensation with substituted benzaldehydes yields fluorinated chalcones with IC₅₀ values of 3.5–8.0 µg/mL against Plasmodium falciparum .

-

Difluoroboron complexes : Used in optical imaging probes for amyloid-β plaques .

Thermodynamic and Kinetic Data

Thermochemical properties from NIST :

| Reaction | ΔG° (kJ/mol) | Method |

|---|---|---|

| F⁻ + C₂H₅FO → FC₂H₄O⁻ + HF | 111 ± 8.4 | Ion-molecule reaction |

| Na⁺ + C₂H₅FO → Na⁺(C₂H₅FO) | 98.7 | Mass spectrometry |

Toxicity and Byproduct Management

Propriétés

IUPAC Name |

2-(2-fluoroethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQHGORLUMRDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190748 | |

| Record name | Ethanol, 2-(beta-fluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373-22-8 | |

| Record name | Ethanol, 2-(beta-fluoroethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(beta-fluoroethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluoroethoxy)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.